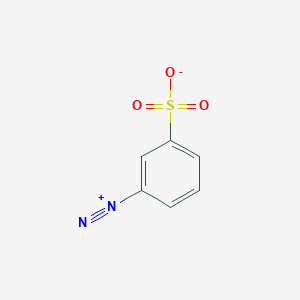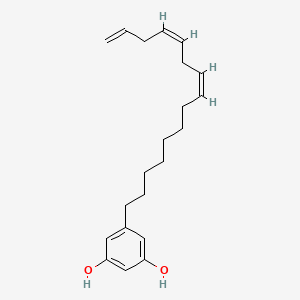
5-(Pentadeca-8,11,14-trien-1-yl)resorcinol
概要
説明
カードルトリエンは、カシューナッツ殻液から得られるフェノール系化合物です。 その特徴は、レゾルシノール環の5位に8-シス、11-シス-ペンタデカ-8,11,14-トリエン-1-イル置換基を持つユニークな構造です
科学的研究の応用
Cardol triene has shown promising applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has demonstrated significant anti-dengue activity by targeting the kl loops of dengue envelope proteins, preventing cellular pH-dependent fusion . This makes it a potential candidate for the development of anti-dengue inhibitors. Additionally, cardol triene has been found to have schistosomicidal activity, effectively killing Schistosoma mansoni worms
作用機序
カードルトリエンの作用機序には、特定の分子標的との相互作用が含まれます。 抗デングウイルスの活性の場合、カードルトリエンはデングウイルスのエンベロープタンパク質のklループに結合し、ウイルスエンベロープと宿主細胞膜の融合を阻害します 。このエンベロープ融合の阻害は、ウイルス量を減らし、デングウイルスの感染の進行を防ぎます。 さらに、カードルトリエンによるキノコチロシナーゼの阻害には、酵素の活性部位への結合が含まれ、不可逆的な阻害につながります .
生化学分析
Biochemical Properties
5-(Pentadeca-8,11,14-trien-1-yl)resorcinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme 5-pentadecatrienyl resorcinol O-methyltransferase, which catalyzes the methylation of this compound . This interaction is crucial for the biosynthesis of certain phytotoxins, such as sorgoleone, which exhibit broad-spectrum inhibitory activity against various weed species .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to alterations in cellular function, potentially impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, its interaction with 5-pentadecatrienyl resorcinol O-methyltransferase results in the methylation of the compound, which is a critical step in the biosynthesis of certain phytotoxins . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it may degrade over extended periods or under specific environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or inhibition of specific biochemical pathways . At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological processes . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic pathways can influence the compound’s overall biological activity and its effects on metabolic flux and metabolite levels . The interaction with 5-pentadecatrienyl resorcinol O-methyltransferase is a key step in the biosynthesis of certain phytotoxins .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are essential for understanding the compound’s overall biological activity and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and its role in various cellular processes .
準備方法
カードルトリエンは通常、カシューナッツ殻液から分離されます。カシューナッツ殻液は、カシューナッツ産業の副産物です。 抽出プロセスには、ベンゼン、トルエン、石油系炭化水素、またはアルコールなどの溶媒の使用が含まれます 。 カシューナッツ殻液中の他の成分からカードルトリエンを分離するには、フラッシュカラムクロマトグラフィーを使用できます。これは、持続可能で費用対効果の高い方法です 。この方法は、高純度で再現性のあるカードルトリエンの分離を可能にします。
化学反応の分析
カードルトリエンは、酸化、還元、置換反応などのさまざまな化学反応を起こします。 注目すべき反応の1つは、IC50値が22.5 µMであるキノコチロシナーゼの競合的かつ不可逆的阻害です 。 さらに、カードルトリエンは、ビス-ベンゾキサジン類の合成のための出発物質として使用されてきました 。この化合物は、フェノール性ヒドロキシル基と不飽和アルケニル側鎖を持つため、有機合成において汎用性の高い反応物です。
科学研究への応用
カードルトリエンは、化学、生物学、医学の分野で、特に科学研究で有望な用途を示してきました。 これは、デングウイルスのエンベロープタンパク質のklループを標的にすることで、細胞のpH依存性融合を阻害し、有意な抗デングウイルスの活性を示しています 。これは、抗デングウイルスの阻害剤の開発のための潜在的な候補です。 さらに、カードルトリエンは、シュミストソーマ・マンソニワームを効果的に殺すシュミストソーマ殺虫活性を示すことがわかりました
類似化合物との比較
カードルトリエンは、カシューナッツ殻液由来の他のフェノール系化合物、例えばアナカルド酸やカルダノールと構造的に類似しています 。 カードルトリエンは、炭化水素鎖の不飽和度が高いことで特徴付けられ、その独特の生物活性を生み出しています。 たとえば、アナカルド酸やカルダノールも抗デングウイルスの活性を示しますが、カードルトリエンはこれらの化合物の中で最も高い治療指数を示しています 。この独自性は、カードルトリエンを今後の研究開発にとって価値のある化合物にします。
類似化合物
- アナカルド酸
- カルダノール
- カードール
特性
IUPAC Name |
5-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h2,4-5,7-8,16-18,22-23H,1,3,6,9-15H2/b5-4-,8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXBEOHCOCMKAC-UTOQUPLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC/C=C\C/C=C\CCCCCCCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872873 | |
| Record name | 5-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79473-24-8 | |
| Record name | 5-(8Z,11Z)-8,11,14-Pentadecatrien-1-yl-1,3-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79473-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenediol, 5-(8Z,11Z)-8,11,14-pentadecatrienyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079473248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


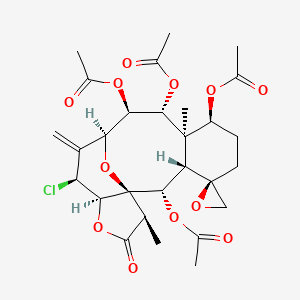
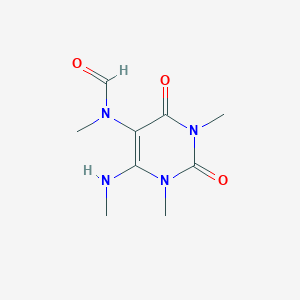
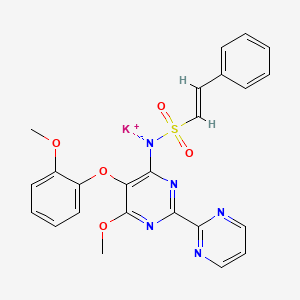
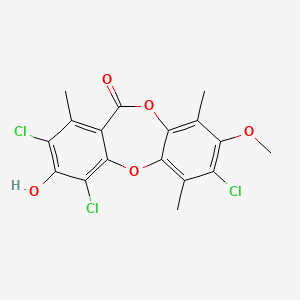
![4,10,11,11-Tetramethyltricyclo[5.3.1.0^{1,5}]undec-4-en-3-one](/img/structure/B1252947.png)

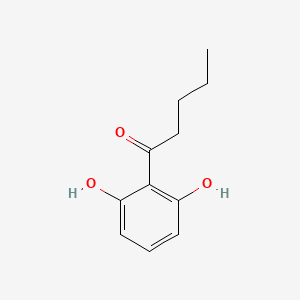

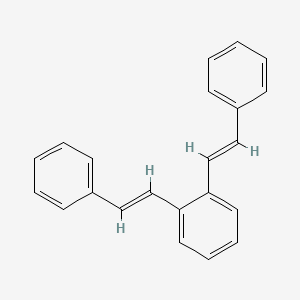
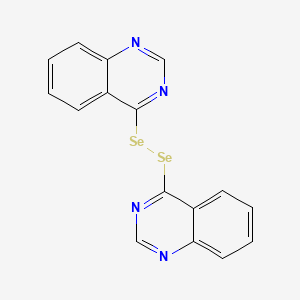
![15-Ethyl-14-ethynyl-5-(hydroxyimino)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-ol](/img/structure/B1252961.png)
![7-methoxy-8-[(2S,3S)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one](/img/structure/B1252963.png)
